molecular formula C13H15N3O2 B030449 4-Acetamidoantipyrine CAS No. 83-15-8

4-Acetamidoantipyrine

Cat. No.: B030449
CAS No.: 83-15-8
M. Wt: 245.28 g/mol
InChI Key: OIAGWXKSCXPNNZ-UHFFFAOYSA-N
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Description

4-Acetamidoantipyrine is a member of the pyrazole class of compounds, specifically an antipyrine derivative substituted by an acetylamino group at position 4. It is a significant drug metabolite of metamizole, known for its role in various biochemical and pharmacological processes .

Scientific Research Applications

4-Acetamidoantipyrine has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

4-Acetamidoantipyrine is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

4-Acetamidoantipyrine has shown immense potential as a corrosion inhibitor, championing the protection of mild steel in the most aggressive hydrochloric acid environments . This paves the way for continued exploration and transformative breakthroughs in this captivating field .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamidoantipyrine typically involves the acetylation of 4-aminoantipyrine. The reaction is carried out by treating 4-aminoantipyrine with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the acetylation process, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidoantipyrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Aminoantipyrine: The precursor to 4-Acetamidoantipyrine, differing by the presence of an amino group instead of an acetylamino group.

    4-Acetylaminophenazone: Another derivative with similar structural features but different pharmacological properties.

    Antipyrine: The parent compound, lacking the acetylamino substitution.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its role as a metabolite of metamizole and its applications as a corrosion inhibitor further distinguish it from other similar compounds .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAGWXKSCXPNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232106
Record name N-Antipyrinylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-15-8
Record name 4-Acetylaminoantipyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Acetylaminoantipyrine
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Record name 4-Acetamidoantipyrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331807
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Record name N-Antipyrinylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)acetamide
Source European Chemicals Agency (ECHA)
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Record name 4-ACETAMINOANTIPYRINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4-acetamidoantipyrine, and how is it formed?

A: this compound is a metabolite of the analgesic and antipyretic drug metamizole (dipyrone). It's formed through the metabolism of another metamizole metabolite, 4-aminoantipyrine [].

Q2: Can this compound be detected in environmental samples?

A: While not directly addressed in these studies, research indicates that this compound can be found in environmental water samples, suggesting its incomplete removal during wastewater treatment []. This highlights the importance of monitoring pharmaceutical metabolites in the environment.

Q3: Does this compound induce the same enzymatic changes as aminopyrine?

A: Interestingly, unlike aminopyrine and its metabolite 4-aminoantipyrine, this compound did not induce hepatic enzyme activity, including gamma-glutamyl transpeptidase, in rat models []. This suggests structural differences impact their biological activity.

Q4: How effectively do nanofiltration membranes remove this compound from water?

A: Nanofiltration membranes demonstrate a high retention rate for this compound. Specifically, the NF-90 membrane exhibited over 95% retention, indicating its potential for removing this compound from wastewater [].

Q5: Is this compound easily degraded in natural environments?

A: Research suggests that this compound is rapidly degraded under aerobic conditions prevalent in riverbank filtration systems []. This natural attenuation process contributes to reducing its presence in water resources.

Q6: Are there any analytical challenges in quantifying this compound in patient samples?

A: Yes, accurately quantifying this compound alongside metamizole and its other metabolites can be challenging due to the presence of isomeric compounds like 4-aminoantipyrine. Specialized LC-ESI-MS/MS methods with specific column and mobile phase conditions are needed for accurate simultaneous quantification [].

Q7: Are there alternative methods to assess body composition in beef cattle besides using this compound?

A: Yes, specific gravity techniques can be used as an alternative to this compound for estimating body composition in beef cattle. Research has explored comparative evaluations of these methods [].

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